N-{2-[3-(furan-2-yl)-6-oxo-1,6-dihydropyridazin-1-yl]ethyl}-3,5-dimethylbenzamide
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Overview
Description
N-{2-[3-(furan-2-yl)-6-oxo-1,6-dihydropyridazin-1-yl]ethyl}-3,5-dimethylbenzamide is a complex organic compound that features a furan ring, a pyridazine ring, and a benzamide moiety
Mechanism of Action
Target of Action
The compound, also known as F2340-0056, primarily targets VISTA (V-domain Ig suppressor of T cell activation) . VISTA is a negative checkpoint regulator expressed on naïve T cells .
Mode of Action
F2340-0056 is an agonist that binds to the extracellular domain protein of VISTA . This binding enhances the function of the VISTA protein, inhibiting the inflammatory response of T cells and the transformation of naive T cells .
Biochemical Pathways
The compound’s action on vista likely influences t cell-mediated immune responses . By enhancing the function of VISTA, F2340-0056 suppresses T cell activation, potentially affecting various immune response pathways.
Result of Action
By enhancing the function of VISTA, F2340-0056 suppresses T cell-mediated immune responses . This suppression can inhibit the inflammatory response of T cells and the transformation of naive T cells , potentially leading to therapeutic effects in conditions like psoriasis and other autoimmune diseases .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[3-(furan-2-yl)-6-oxo-1,6-dihydropyridazin-1-yl]ethyl}-3,5-dimethylbenzamide typically involves multiple steps. One common approach starts with the preparation of the furan and pyridazine intermediates, followed by their coupling and subsequent functionalization to introduce the benzamide group. The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to optimize yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and efficiency. The process may also include purification steps such as recrystallization or chromatography to achieve the desired purity levels .
Chemical Reactions Analysis
Types of Reactions
N-{2-[3-(furan-2-yl)-6-oxo-1,6-dihydropyridazin-1-yl]ethyl}-3,5-dimethylbenzamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan derivatives.
Reduction: The pyridazine ring can be reduced under specific conditions.
Substitution: The benzamide moiety can participate in nucleophilic substitution reactions
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines. The reactions are typically carried out under controlled conditions to ensure selectivity and yield .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring may yield furan carboxylic acids, while reduction of the pyridazine ring can produce dihydropyridazine derivatives .
Scientific Research Applications
N-{2-[3-(furan-2-yl)-6-oxo-1,6-dihydropyridazin-1-yl]ethyl}-3,5-dimethylbenzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of advanced materials with specific properties
Comparison with Similar Compounds
Similar Compounds
2,5-Dimethylfuran: A furan derivative with similar structural features.
2,5-Furandicarboxylic Acid: Another furan-based compound with different functional groups.
Pyridazine Derivatives: Compounds with a pyridazine ring that may have similar reactivity
Uniqueness
N-{2-[3-(furan-2-yl)-6-oxo-1,6-dihydropyridazin-1-yl]ethyl}-3,5-dimethylbenzamide is unique due to its combination of furan, pyridazine, and benzamide moieties, which confer distinct chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and development .
Properties
IUPAC Name |
N-[2-[3-(furan-2-yl)-6-oxopyridazin-1-yl]ethyl]-3,5-dimethylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O3/c1-13-10-14(2)12-15(11-13)19(24)20-7-8-22-18(23)6-5-16(21-22)17-4-3-9-25-17/h3-6,9-12H,7-8H2,1-2H3,(H,20,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AKFWJRRQGFBKJY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)C(=O)NCCN2C(=O)C=CC(=N2)C3=CC=CO3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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